molecular formula C22H28N2O4S B11247961 6-tert-butyl-4-(phenylsulfonyl)-N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-4-(phenylsulfonyl)-N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11247961
M. Wt: 416.5 g/mol
InChI Key: LXVCUBLSSVQRQL-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tert-butyl group, and a propyl group attached to a dihydrobenzoxazine ring

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonation reaction using benzenesulfonyl chloride.

    Addition of the Tert-Butyl Group: The tert-butyl group is added through a Friedel-Crafts alkylation reaction.

    Attachment of the Propyl Group: The propyl group is introduced using a Grignard reaction or a similar alkylation method.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis of the compound can lead to the breakdown of the benzoxazine ring, forming simpler aromatic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzenesulfonamides and benzoxazine derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. For example:

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H28N2O4S/c1-5-13-23-21(25)20-15-24(29(26,27)17-9-7-6-8-10-17)18-14-16(22(2,3)4)11-12-19(18)28-20/h6-12,14,20H,5,13,15H2,1-4H3,(H,23,25)

InChI Key

LXVCUBLSSVQRQL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CN(C2=C(O1)C=CC(=C2)C(C)(C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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